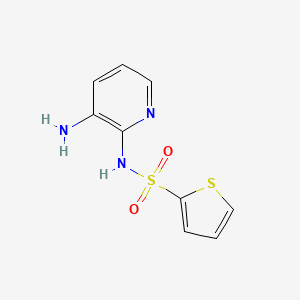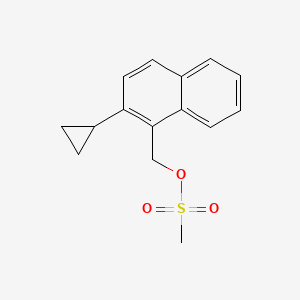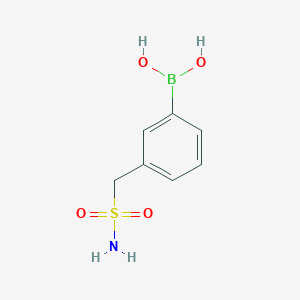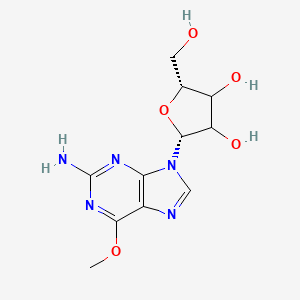![molecular formula C15H17NO2S B13866650 [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
准备方法
The synthesis of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazole derivative with a phenyl-substituted oxane in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up the reaction using continuous flow reactors or batch reactors to produce the compound in larger quantities .
化学反应分析
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学研究应用
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly for treating infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
作用机制
The mechanism of action of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division and metabolism, contributing to its antimicrobial and anti-inflammatory properties .
相似化合物的比较
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.
属性
分子式 |
C15H17NO2S |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
[2-(4-phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2S/c17-10-13-11-19-14(16-13)15(6-8-18-9-7-15)12-4-2-1-3-5-12/h1-5,11,17H,6-10H2 |
InChI 键 |
JXKDFOGYEQRNOF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1(C2=CC=CC=C2)C3=NC(=CS3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13866577.png)
![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)




![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)


![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)

